molecular formula C15H13NO2S B14332237 2-[(Benzenesulfonyl)methyl]-1H-indole CAS No. 107081-91-4

2-[(Benzenesulfonyl)methyl]-1H-indole

Cat. No.: B14332237
CAS No.: 107081-91-4
M. Wt: 271.3 g/mol
InChI Key: CTADAZUGTLWMSQ-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzenesulfonyl group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfonylindoles: These compounds have similar sulfonyl groups attached to the indole ring and exhibit comparable reactivity and biological activity.

    Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different aromatic systems.

Uniqueness

2-[(Benzenesulfonyl)methyl]-1H-indole is unique due to the specific positioning of the benzenesulfonyl group on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other sulfonylindoles and benzenesulfonyl derivatives .

Properties

CAS No.

107081-91-4

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1H-indole

InChI

InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2

InChI Key

CTADAZUGTLWMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2

Origin of Product

United States

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